molecular formula C7H8Cl2IN B1472902 (2-Chloro-4-iodophenyl)methanamine hydrochloride CAS No. 1803605-40-4

(2-Chloro-4-iodophenyl)methanamine hydrochloride

Cat. No.: B1472902
CAS No.: 1803605-40-4
M. Wt: 303.95 g/mol
InChI Key: ZVSBWMGJXBBALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-iodophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl2IN and its molecular weight is 303.95 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-chloro-4-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSBWMGJXBBALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Chloro-4-iodophenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8ClINCAS Number 1955506 08 7\text{C}_7\text{H}_8\text{ClI}\text{N}\quad \text{CAS Number 1955506 08 7}

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-iodobenzaldehyde with methanamine under acidic conditions. The process is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 Value (µM)
A54915.5
HeLa12.3

These findings suggest that the compound could serve as a lead in the development of new anticancer agents .

Antimicrobial Activity

The compound also displays notable antimicrobial activity. In vitro studies have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that this compound could be a candidate for further development as an antimicrobial agent .

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various halogenated phenylmethanamines, including this compound. The study concluded that the halogen substitution significantly enhances cytotoxic activity against cancer cells, attributed to increased lipophilicity and improved binding affinity to cellular targets .

Insecticidal Activity

Another area of research has focused on the insecticidal properties of related compounds. A derivative of this class was tested for larvicidal activity against Anopheles arabiensis, showing effective mortality rates at concentrations as low as 0.5 µg/mL . This suggests potential applications in pest control.

Scientific Research Applications

Biological Activities

Research indicates that (2-Chloro-4-iodophenyl)methanamine hydrochloride exhibits notable biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound show significant antibacterial properties against various strains, particularly Gram-negative bacteria. For instance:

CompoundBacterial StrainInhibition Zone (mm)Concentration (µg/mL)
2bPseudomonas aeruginosa15.0500
3bEscherichia coli12.5500

These results indicate its potential as an antibacterial agent in pharmaceutical applications.

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on cancer cell lines:

Cell LineIC50 (µM)Reference Drug
HCT11628Cisplatin

This suggests its potential utility as an anticancer agent, particularly in targeting colorectal cancer cells.

Case Study 1: Antiprotozoal Activity

A study investigated the antiprotozoal activity of related compounds against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Results indicated that modifications in the phenyl ring significantly enhanced activity, suggesting that derivatives could be promising candidates for treating protozoal infections.

Case Study 2: Cancer Research

Research focusing on antiproliferative effects revealed that specific modifications to the compound led to increased potency against various cancer cell lines, indicating its potential therapeutic applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-4-iodophenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Chloro-4-iodophenyl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.